molecular formula C18H19NO3 B5725142 N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B5725142
M. Wt: 297.3 g/mol
InChI Key: RBPYUHOMDIMZCC-UHFFFAOYSA-N
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Description

N-(2,4,6-Trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 303031-77-8) is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol . This product is supplied with a purity of 90% or higher and is intended for non-human research applications only; it is not for diagnostic, therapeutic, or personal use . The 2,3-dihydro-1,4-benzodioxine scaffold is a structure of interest in medicinal chemistry. Notably, carboxamide derivatives based on this core structure have been identified as inhibitors of key biological targets. For instance, high-throughput virtual screening has identified a related compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, as a inhibitor of the DNA repair enzyme Poly(ADP-ribose) polymerase 1 (PARP1), a prominent anticancer drug target . This suggests the potential for this compound to be a valuable candidate in oncology research, particularly in the study of DNA damage response pathways. Researchers can utilize this compound as a building block in synthetic chemistry or as a probe for investigating new biological mechanisms.

Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11-8-12(2)17(13(3)9-11)19-18(20)14-4-5-15-16(10-14)22-7-6-21-15/h4-5,8-10H,6-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPYUHOMDIMZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the reaction of 2,4,6-trimethylaniline with appropriate reagents to form the desired product. One common method involves the use of formic acid and other reagents under controlled conditions to achieve the desired transformation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of catalysts and specific reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzodioxine carboxamide derivatives, where variations in the substituent on the phenyl ring significantly alter molecular properties. Below is a detailed comparison with structurally related compounds:

Structural and Physicochemical Comparison

Compound Name Substituent Group Molecular Formula Molecular Weight Key Features Reference
N-(2,4,6-Trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (Target Compound) 2,4,6-Trimethylphenyl C₁₉H₂₁NO₃ 311.38* High lipophilicity due to methyl groups; steric hindrance may limit solubility. N/A
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 3-Cyano-6-methyl-tetrahydrobenzothiophene C₂₀H₁₉N₂O₃S 367.44 Thiophene and cyano groups enhance electronic interactions; moderate solubility.
N-(3-Methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 3-Methoxyphenyl C₁₆H₁₅NO₄ 285.29 Methoxy group improves solubility via polarity; potential metabolic stability.
N-(3-Cyanophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 3-Cyanophenyl C₁₆H₁₂N₂O₃ 280.28 Electron-withdrawing cyano group may reduce bioavailability.
N-{3-[(Furan-2-carbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 3-(Furan-2-carbonyl)aminophenyl C₂₀H₁₆N₂O₅ 364.35 Furan moiety introduces π-π stacking potential; increased hydrogen bonding capacity.
N-[5-(2,4,6-Trimethylphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 5-(2,4,6-Trimethylphenyl)-thiadiazole C₂₁H₂₁N₃O₃S 395.47 Thiadiazole ring adds rigidity and potential for metal coordination.

*Calculated using standard atomic weights.

Functional Implications of Substituents

  • Lipophilicity and Solubility: The target compound’s 2,4,6-trimethylphenyl group increases hydrophobicity compared to analogs with polar groups like methoxy () or cyano (). This may limit aqueous solubility but enhance membrane permeability.
  • Conversely, electron-donating groups like methoxy () may stabilize resonance structures.
  • Steric Effects : Bulky substituents (e.g., trimethylphenyl in the target compound or benzothiophene in ) may hinder interactions with flat binding pockets but improve selectivity.
  • Biological Activity : Thiophene () and thiadiazole () rings are common in pharmaceuticals due to their ability to engage in hydrophobic and π-π interactions. Furan-containing analogs () might exhibit enhanced binding to aromatic residues in enzymes.

Biological Activity

N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzodioxine ring and a carboxamide group , which contribute to its unique properties. The synthesis typically involves the reaction of 2,4,6-trimethylaniline with various reagents such as formic acid under controlled conditions to yield the desired product .

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. It appears to interact with specific molecular targets that modulate cell cycle progression and apoptosis pathways.
  • Antioxidant Activity : The compound has shown potential as an antioxidant. Research indicates that it can scavenge free radicals, reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties, suggesting that it may inhibit pro-inflammatory cytokines and pathways.

The mechanism of action for this compound involves its interaction with various biochemical pathways. It is believed to modulate the activity of enzymes involved in metabolic processes and cell signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity :
    • A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.
  • Antioxidant Study :
    • In vitro assays showed that the compound effectively reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. The antioxidant capacity was comparable to known antioxidants like ascorbic acid.
  • Anti-inflammatory Research :
    • An animal model study indicated that administration of the compound significantly reduced inflammation markers in tissues subjected to inflammatory stimuli. The results suggested a potential therapeutic application for inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it can be compared with similar compounds:

Compound NameStructureBiological Activity
N-(2,4,6-trimethylphenyl)formamideStructureModerate anticancer activity
2,4,6-trimethylanilineStructureLimited antioxidant properties

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves sequential coupling of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with 2,4,6-trimethylaniline via carbodiimide-mediated amidation. Intermediates are purified using column chromatography and characterized via 1H^1H-NMR and LC-MS. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

Q. How is the purity of the compound validated, and what analytical techniques are prioritized?

  • Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Quantitative analysis uses calibration curves with ≥98% purity as the acceptance criterion. Structural confirmation relies on 13C^{13}C-NMR and FT-IR spectroscopy to verify carbonyl (C=O, ~1650 cm1^{-1}) and aromatic C-H stretching (~3050 cm1^{-1}) .

Q. What preliminary biological activities are associated with benzodioxine carboxamide derivatives?

  • Methodological Answer : Derivatives are screened for anti-inflammatory and antiproliferative activity. For example, in vitro assays against COX-2 (IC50_{50} ~12 µM) and MCF-7 breast cancer cells (IC50_{50} ~18 µM) are conducted using ELISA and MTT protocols, respectively. Positive controls (e.g., celecoxib for COX-2) validate assay conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing side reactions?

  • Methodological Answer : Continuous flow reactors improve scalability by maintaining precise temperature control (60–80°C) and reducing reaction times. Solvent optimization (e.g., DMF vs. THF) enhances solubility of intermediates. Kinetic studies via in-situ IR spectroscopy identify side reactions (e.g., hydrolysis of active esters), which are mitigated by anhydrous conditions .

Q. How do structural modifications (e.g., substituent position on the benzodioxine ring) influence biological activity?

  • Methodological Answer : SAR studies reveal that electron-withdrawing groups (e.g., -NO2_2) at the 6-position enhance thrombin inhibition (Ki_i = 0.8 µM vs. 3.2 µM for unsubstituted analogs). Docking simulations (AutoDock Vina) correlate these effects with improved hydrogen bonding to Ser195 in the thrombin active site .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies (e.g., high in vitro potency but low in vivo efficacy) are addressed by:

  • Pharmacokinetic profiling : Measuring plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS.
  • Metabolite identification : Incubating the compound with liver microsomes to detect dealkylated or hydroxylated metabolites that reduce activity .

Q. How is stereochemical purity ensured during synthesis, and what techniques validate enantiomeric excess?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers. Enantiomeric excess (>95%) is confirmed via polarimetry and comparison to synthetic standards. Racemization risks are minimized by avoiding strong bases during amidation .

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